molecular formula C12H2Cl8 B1595023 2,2',3,3',4,5',6,6'-Octachlorobiphenyl CAS No. 40186-71-8

2,2',3,3',4,5',6,6'-Octachlorobiphenyl

Cat. No.: B1595023
CAS No.: 40186-71-8
M. Wt: 429.8 g/mol
InChI Key: LJQOBQLZTUSEJA-UHFFFAOYSA-N
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Description

2,2',3,3',4,5',6,6'-Octachlorobiphenyl is a useful research compound. Its molecular formula is C12H2Cl8 and its molecular weight is 429.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.31e-10 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enantiomer Characterization and Impact on Drug Metabolism

2,2',3,3',4,5',6,6'-Octachlorobiphenyl, as a polychlorinated biphenyl (PCB), has been the subject of research regarding its atropisomers – molecules that are mirror images of each other. Studies have shown that these enantiomers exhibit differing potencies in inducing drug-metabolizing enzymes when tested in animal models. The enantiomers of octachlorobiphenyl, stable to racemization under physiological conditions, have shown weak phenobarbital-type inductions of cytochrome P-450, an important enzyme in drug metabolism (Püttmann, Oesch, Robertson, & Mannschreck, 1989).

2. Environmental Chemistry and Transport

Studies involving octachlorobiphenyl have also focused on its environmental chemistry, including its solubility in various solvent mixtures and its transport from sediment to water and air. These investigations are crucial for understanding the environmental fate and movement of such contaminants. For example, the solubility of polychlorinated biphenyls in water/alcohol mixtures has been extensively researched (Li & Andren, 1994).

3. Molecular and Physical Properties

Understanding the physical and molecular properties of octachlorobiphenyl is essential for predicting its behavior in different environments. Research has been conducted on the Henry's law constants of various PCB congeners, including octachlorobiphenyl, to understand their variation with temperature. Such data are critical for environmental modeling and risk assessment (Bamford, Poster, & Baker, 2000).

4. Biodegradation and Toxicology

The biodegradation pathways of PCBs like octachlorobiphenyl have been explored to understand their breakdown in the environment and potential toxicity. Investigations into the microbial dechlorination of such compounds are crucial for developing strategies for environmental remediation (Kuipers, Cullen, & Mohn, 1999).

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-(2,3,5,6-tetrachlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-3-1-6(16)11(19)12(20)7(3)8-9(17)4(14)2-5(15)10(8)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQOBQLZTUSEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074148
Record name 2,2',3,3',4,5',6,6'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40186-71-8
Record name 2,2',3,3',4,5',6,6'-Octachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5',6,6'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5',6,6'-OCTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N731BPT821
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.